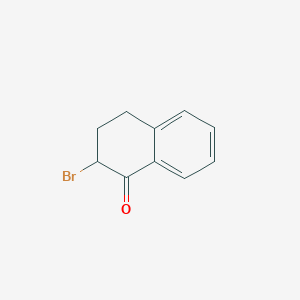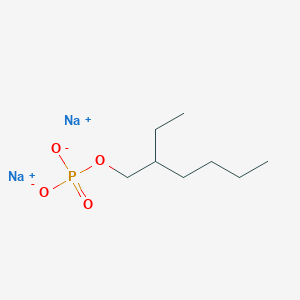
Disodium 2-ethylhexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-ethylhexyl phosphate (D2EHPA) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in scientific research applications, particularly in the field of chemistry and biochemistry. D2EHPA is a versatile compound that has a wide range of applications, including extraction of metals, purification of rare earth elements, and separation of organic compounds. In
Aplicaciones Científicas De Investigación
Disodium 2-ethylhexyl phosphate is widely used in scientific research applications, particularly in the field of chemistry and biochemistry. It is commonly used as a solvent for the extraction of metals, such as copper, nickel, and zinc, from their ores. Disodium 2-ethylhexyl phosphate is also used in the purification of rare earth elements, which are essential for the production of high-tech devices, such as smartphones, laptops, and electric cars. In addition, Disodium 2-ethylhexyl phosphate is used in the separation of organic compounds, such as alcohols, esters, and carboxylic acids.
Mecanismo De Acción
Disodium 2-ethylhexyl phosphate acts as a chelating agent, which means that it forms a complex with metal ions. The complex is formed through the coordination of the metal ion with the oxygen atoms in the phosphate group of Disodium 2-ethylhexyl phosphate. This complexation process facilitates the extraction and purification of metals from their ores.
Efectos Bioquímicos Y Fisiológicos
Disodium 2-ethylhexyl phosphate has no known biochemical or physiological effects on humans. It is considered to be a relatively safe compound, with low toxicity and low environmental impact. However, it is important to handle Disodium 2-ethylhexyl phosphate with care, as it can cause skin and eye irritation if it comes into contact with the skin or eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Disodium 2-ethylhexyl phosphate is its high selectivity for metal ions. It can selectively extract and purify specific metals from their ores, which is important for the production of high-quality metals. Another advantage of Disodium 2-ethylhexyl phosphate is its high solubility in organic solvents, which makes it easy to use in laboratory experiments.
One of the limitations of Disodium 2-ethylhexyl phosphate is its low stability in acidic solutions. It can degrade and lose its effectiveness in acidic conditions, which limits its use in certain applications. Another limitation of Disodium 2-ethylhexyl phosphate is its high cost, which can make it difficult to use in large-scale industrial applications.
Direcciones Futuras
There are several future directions for the use of Disodium 2-ethylhexyl phosphate in scientific research applications. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of new applications for Disodium 2-ethylhexyl phosphate, such as in the purification of other types of metals or in the separation of other types of organic compounds. Finally, there is potential for the development of new chelating agents that are more effective and selective than Disodium 2-ethylhexyl phosphate.
Métodos De Síntesis
Disodium 2-ethylhexyl phosphate is synthesized by reacting 2-ethylhexanol with phosphorus oxychloride in the presence of sodium hydroxide. The reaction produces Disodium 2-ethylhexyl phosphate as a clear, colorless liquid with a molecular weight of 322.3 g/mol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
Número CAS |
13492-25-6 |
|---|---|
Nombre del producto |
Disodium 2-ethylhexyl phosphate |
Fórmula molecular |
C8H17Na2O4P |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
disodium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
NIFGJMWDJOVFPC-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
CCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+] |
Otros números CAS |
68186-64-1 15505-13-2 |
Descripción física |
Liquid |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
disodium 2-ethylhexyl phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



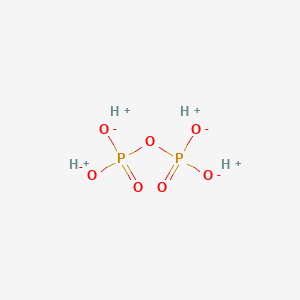
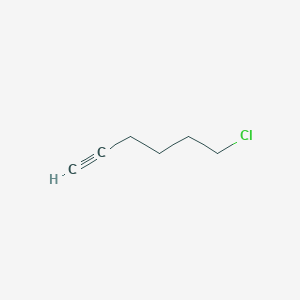

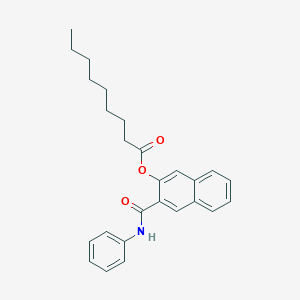
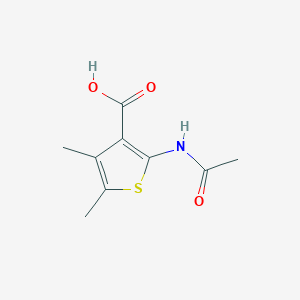
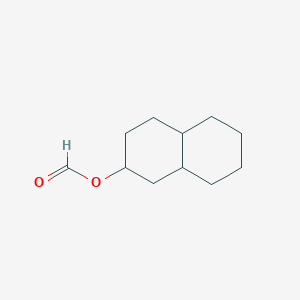
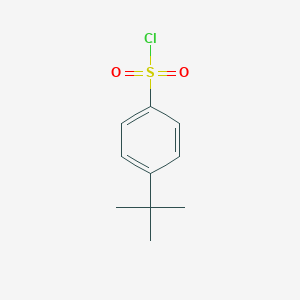
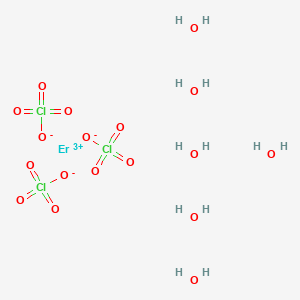
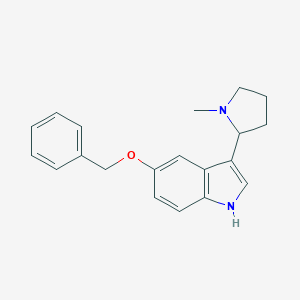
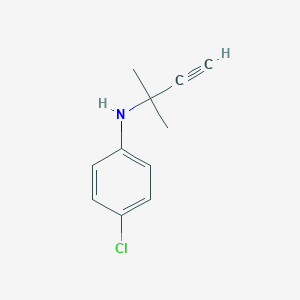
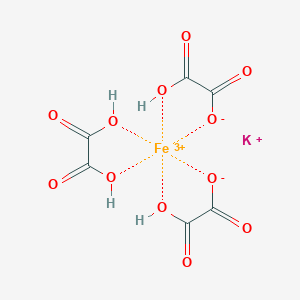
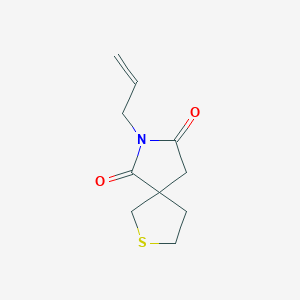
![5-Hydroxy-8-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B83306.png)
